molecular formula C16H14ClF2NO3 B2796717 N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide CAS No. 303151-13-5

N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2796717
CAS No.: 303151-13-5
M. Wt: 341.74
InChI Key: LAGWRHGECJNRAR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is an organic compound with the molecular formula C16H16ClNO3. This compound is characterized by the presence of a chloro-substituted methylphenyl group, a difluoro-substituted acetamide group, and a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine, 4-methoxyphenol, and difluoroacetic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but lacks the difluoro substitution.

    N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide: Similar structure but lacks the methoxyphenoxy group.

    N-(4-methoxyphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide: Similar structure but lacks the chloro-methylphenyl group.

Uniqueness

N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both the difluoro and methoxyphenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO3/c1-10-3-4-11(9-14(10)17)20-15(21)16(18,19)23-13-7-5-12(22-2)6-8-13/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWRHGECJNRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(OC2=CC=C(C=C2)OC)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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